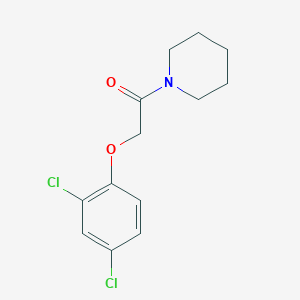
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable coupling agent. One common method is the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the phenol and piperidine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient mixing and temperature control systems. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid: Used as a herbicide, this compound shares the dichlorophenoxy group but has a different functional group.
2-(2,4-Dichlorophenoxy) Propionic Acid: Another herbicidal compound with a similar structure but different side chain.
2,4-DB (2,4-Dichlorophenoxybutyric Acid): A selective herbicide used in agriculture, similar in structure but with a longer carbon chain.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-4-5-12(11(15)8-10)18-9-13(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTXULBOCSSUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

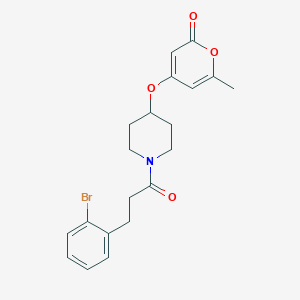
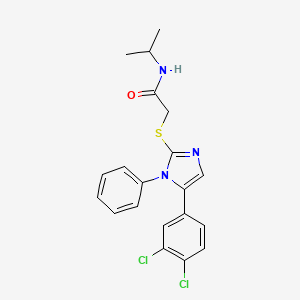
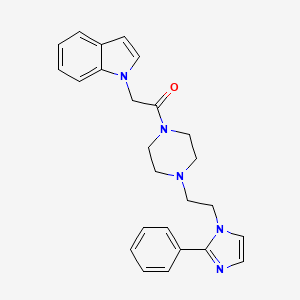
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)
![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)
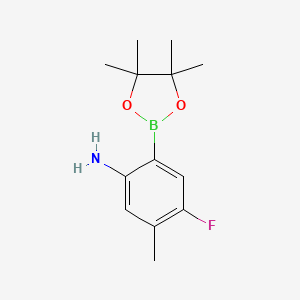
![3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2988223.png)
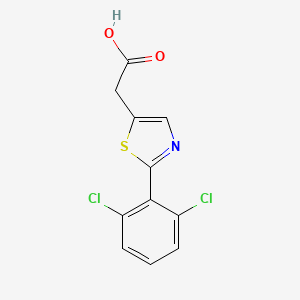
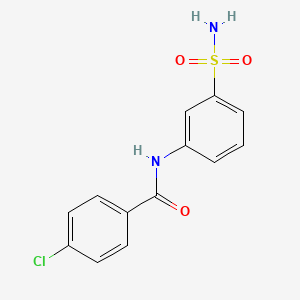
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988228.png)
